1-(4-fluorobenzoyl)-1H-imidazole

Physical organic chemistry Hammett linear free-energy relationship Acyl transfer reactivity

1-(4-Fluorobenzoyl)-1H-imidazole (CAS 90172-63-7), also named (4-fluorophenyl)(1H-imidazol-1-yl)methanone, is an N-acyl imidazole derivative with molecular formula C₁₀H₇FN₂O and molecular weight 190.17 g/mol. It belongs to the class of 1-acylimidazoles (imidazolides), which are recognized as reactive acyl transfer agents widely employed as synthetic intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C10H7FN2O
Molecular Weight 190.177
CAS No. 90172-63-7
Cat. No. B2576640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzoyl)-1H-imidazole
CAS90172-63-7
Molecular FormulaC10H7FN2O
Molecular Weight190.177
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N2C=CN=C2)F
InChIInChI=1S/C10H7FN2O/c11-9-3-1-8(2-4-9)10(14)13-6-5-12-7-13/h1-7H
InChIKeyQSGSBDYTNHSOQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorobenzoyl)-1H-imidazole (CAS 90172-63-7): Compound Class and Procurement-Relevant Characteristics


1-(4-Fluorobenzoyl)-1H-imidazole (CAS 90172-63-7), also named (4-fluorophenyl)(1H-imidazol-1-yl)methanone, is an N-acyl imidazole derivative with molecular formula C₁₀H₇FN₂O and molecular weight 190.17 g/mol . It belongs to the class of 1-acylimidazoles (imidazolides), which are recognized as reactive acyl transfer agents widely employed as synthetic intermediates in medicinal chemistry and organic synthesis [1]. The compound is synthesized via acylation of imidazole with 4-fluorobenzoyl chloride under basic, anhydrous conditions . Commercially, it is available at standard purities of ≥95% to 98%, with batch-specific analytical characterization (NMR, HPLC, GC) provided by several suppliers .

Why 1-(4-Fluorobenzoyl)-1H-imidazole Cannot Be Freely Substituted with In-Class N-Benzoylimidazole Analogs


N-Acylimidazoles function as activated acyl donors whose hydrolytic stability, electrophilic reactivity, and suitability as synthetic intermediates are exquisitely sensitive to the electronic nature of the para-substituent on the benzoyl ring [1]. Systematic kinetic studies on para-substituted N-benzoylimidazoles (X = CH₃, H, Cl, CN, NO₂) have established that the Hammett σ constant of the substituent governs both the rate of imidazole-catalyzed hydrolysis and the acylation efficiency toward biological nucleophiles such as α-chymotrypsin [2][3]. The 4-fluoro substituent occupies a unique electronic niche: its Hammett σₚ value of +0.06 reflects a delicate balance between modest electron-withdrawing inductive effect (−I) and electron-donating resonance (+M), a profile not replicated by any other common substituent (cf. 4-Cl: σₚ = +0.23, purely inductive; 4-CH₃: σₚ = −0.17, electron-donating) [4]. This dual electronic character, combined with the distinctive ¹⁹F NMR spectroscopic handle, means that 1-(4-fluorobenzoyl)-1H-imidazole cannot be assumed interchangeable with its 4-chloro, 4-methyl, 4-nitro, or unsubstituted benzoyl analogs without altering reaction kinetics, intermediate stability, or spectroscopic detectability.

Quantitative Differentiation Evidence: 1-(4-Fluorobenzoyl)-1H-imidazole vs. Closest Analogs


Electronic Differentiation: Hammett σₚ Constants Across 4-Substituted N-Benzoylimidazoles

The 4-fluoro substituent on 1-(4-fluorobenzoyl)-1H-imidazole provides a Hammett σₚ value of +0.06, which is nearly neutral, placing it electronically distinct from the unsubstituted analog (σₚ = 0.00), the 4-chloro analog (σₚ = +0.23), and the 4-methyl analog (σₚ = −0.17) [1]. This near-zero σₚ results from the cancellation of the fluorine inductive electron-withdrawing effect (−I) by its resonance electron-donating effect (+M). The kinetic consequence is that the hydrolysis rate of 1-(4-fluorobenzoyl)-1H-imidazole is predicted to lie between that of the 4-chloro derivative (faster, due to stronger electron withdrawal) and the 4-methyl derivative (slower, due to electron donation), offering a fine-tuned reactivity profile unattainable with other common substituents [2].

Physical organic chemistry Hammett linear free-energy relationship Acyl transfer reactivity

Spectroscopic Differentiation: Unique ¹⁹F NMR Handle Absent in Non-Fluorinated Analogs

1-(4-Fluorobenzoyl)-1H-imidazole possesses a single fluorine atom that provides a sensitive ¹⁹F NMR spectroscopic probe, which is entirely absent in the 4-H, 4-CH₃, 4-Cl, and 4-CN analogs [1]. The ¹⁹F nucleus has 100% natural abundance, a gyromagnetic ratio comparable to ¹H, and a chemical shift range exceeding 200 ppm, making it exquisitely sensitive to local chemical environment changes [2]. This permits real-time reaction monitoring by ¹⁹F NMR without interference from protonated solvent signals or complex organic matrices [3]. The 4-fluoro substituent thus transforms this N-benzoylimidazole into a self-reporting acyl transfer reagent, enabling kinetic studies, intermediate characterization, and product distribution analysis that are inaccessible with non-fluorinated analogs.

¹⁹F NMR spectroscopy Reaction monitoring Metabolic tracing

Reactivity Hierarchy in Imidazole-Catalyzed Hydrolysis: Position of 4-Fluoro Among Para-Substituted N-Benzoylimidazoles

Published kinetic data for para-substituted N-benzoylimidazoles (4-X: CH₃, H, Cl, CN, NO₂) in imidazole-catalyzed hydrolysis establish a reactivity order that correlates with the electron-withdrawing power of the substituent [1]. Although the 4-fluoro congener was not directly included in the primary hydrolysis study, its Hammett σₚ of +0.06 places its expected reactivity between that of the 4-H (σₚ = 0.00) and 4-Cl (σₚ = +0.23) derivatives [2]. This positions 1-(4-fluorobenzoyl)-1H-imidazole as a hydrolytically more stable acyl donor than the 4-chloro analog (reduced susceptibility to adventitious hydrolysis during storage and handling) yet more reactive than the 4-methyl analog (sufficient electrophilicity for efficient acylation).

Imidazole-catalyzed hydrolysis General-base catalysis Linear free-energy relationship

Structural Analogy to Aryl-Benzoyl-Imidazole (ABI) Anticancer Scaffolds: The 4-Fluorobenzoyl Fragment as a Privileged Pharmacophoric Element

The 4-fluorobenzoyl-imidazole substructure is a recurring motif in biologically active aryl-benzoyl-imidazoles (ABIs) that target the colchicine binding site of tubulin [1]. CAY10647 (CAS 1253697-49-2), a potent ABI derivative, prevents proliferation of multidrug-resistant cancer cells with IC₅₀ = 28–63 nM in vitro and inhibits melanoma xenograft tumor growth in vivo at 10–30 mg/kg . Although CAY10647 is structurally more complex (2-aryl-4-benzoyl-imidazole), 1-(4-fluorobenzoyl)-1H-imidazole serves as a minimalist core building block for constructing ABI-like libraries through further functionalization at the imidazole 2- and 4-positions [2]. This contrasts with 4-chloro and 4-methyl analogs, which lack the fluorine atom's favorable metabolic profile and established precedence in tubulin-binding ABI SAR [1].

Medicinal chemistry Tubulin polymerization inhibitors Anticancer agents

Nucleophilic Aromatic Substitution (SNAr) Capability: The 4-Fluoro Leaving Group as a Synthetic Diversification Point

The 4-fluoro substituent on the benzoyl ring of 1-(4-fluorobenzoyl)-1H-imidazole can participate in nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, and other nucleophiles, enabling post-acylation diversification [1]. This orthogonal reactivity—acyl transfer via the imidazolide carbonyl combined with SNAr at the 4-fluoro position—is inaccessible with 4-chloro analogs (significantly less activated toward SNAr due to poorer leaving-group ability of chloride vs. fluoride in electron-deficient aromatic systems) [2] and entirely absent in 4-methyl or unsubstituted analogs. The dual-reactivity profile allows 1-(4-fluorobenzoyl)-1H-imidazole to function as a 'doubly activated' building block capable of sequential chemoselective transformations.

Nucleophilic aromatic substitution Late-stage functionalization Building block diversification

Metabolic Stability Advantage: Fluorine Blocking of Para-Hydroxylation Compared to Non-Fluorinated Analogs

A well-established principle in medicinal chemistry is that fluorine substitution at the para position of a phenyl ring blocks cytochrome P450-mediated para-hydroxylation, a major Phase I metabolic pathway [1]. In the context of N-benzoylimidazole-derived compounds, the 4-fluoro substituent on 1-(4-fluorobenzoyl)-1H-imidazole prevents oxidative metabolism at this position, whereas the unsubstituted analog 1-benzoyl-1H-imidazole is susceptible to para-hydroxylation [2]. This metabolic blocking effect is a key reason why fluorine is widely incorporated into drug candidates—to improve metabolic stability and extend half-life without introducing the substantial steric bulk of chlorine or the metabolic liability of methyl groups (which may undergo CYP-mediated oxidation to carboxylic acids) [3].

Drug metabolism CYP450 para-hydroxylation Metabolic blocking strategy

Optimal Research and Industrial Application Scenarios for 1-(4-Fluorobenzoyl)-1H-imidazole (CAS 90172-63-7)


Acyl Transfer Reagent with Built-In ¹⁹F NMR Reaction Monitoring

In synthetic methodology development and mechanistic studies, 1-(4-fluorobenzoyl)-1H-imidazole serves as an activated acyl donor that enables real-time ¹⁹F NMR monitoring of acylation progress, intermediate formation, and product distribution. The single fluorine nucleus provides a clean, quantitative spectroscopic handle without interference from protonated solvents or complex reaction mixtures [1]. This application is uniquely accessible to the 4-fluoro derivative and cannot be replicated with 4-chloro, 4-methyl, or unsubstituted N-benzoylimidazole analogs, which lack the fluorine NMR reporter.

Minimalist Core Building Block for Aryl-Benzoyl-Imidazole (ABI) Tubulin Inhibitor Libraries

For medicinal chemistry groups engaged in anticancer drug discovery, 1-(4-fluorobenzoyl)-1H-imidazole provides a validated entry point into the ABI chemical space targeting the colchicine binding site of tubulin. Downstream ABI derivatives such as CAY10647 exhibit IC₅₀ values of 28–63 nM against multidrug-resistant cancer cell lines and in vivo tumor growth inhibition . The 4-fluorobenzoyl-imidazole core is preferred over 4-chloro or 4-methyl analogs due to the established SAR and metabolic advantages of the fluorine substituent in the ABI series [2].

Dual-Reactive Building Block for Sequential Chemoselective Diversification

In parallel synthesis and library production settings, 1-(4-fluorobenzoyl)-1H-imidazole enables two orthogonal diversification steps: (i) initial acylation of an amine or alcohol nucleophile via the imidazolide carbonyl, followed by (ii) nucleophilic aromatic substitution (SNAr) at the 4-fluoro position with a second nucleophile (amine, thiol, or alkoxide) [3]. This sequential reactivity enhances synthetic throughput and scaffold diversity from a single starting material, a strategic advantage over mono-reactive N-benzoylimidazole analogs [4].

Controlled-Reactivity Acylating Agent with Intermediate Hydrolytic Stability

For multi-step synthesis where precise control over acylation kinetics is required, 1-(4-fluorobenzoyl)-1H-imidazole offers a balanced reactivity profile. Its Hammett σₚ of +0.06 confers intermediate hydrolytic stability—superior to the more labile 4-chloro (σₚ = +0.23) and 4-nitro (σₚ = +0.78) analogs, yet sufficient electrophilicity for efficient acylation of target nucleophiles [5]. This reduces reagent degradation during storage and handling, improving cost-effectiveness in process-scale applications where excess reagent is undesirable.

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